(+)-Aphylline

Übersicht

Beschreibung

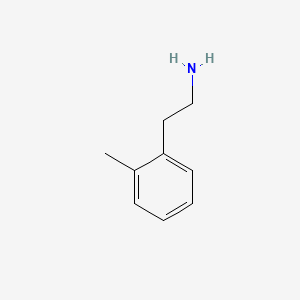

(+)-Aphylline is a naturally occurring alkaloid that has been found in various plant species, including Aphyllanthes monspeliensis and Nuphar lutea. It has been studied for its potential therapeutic applications due to its diverse pharmacological properties.

Wissenschaftliche Forschungsanwendungen

1. Potential in Gene Therapy and Drug Delivery

- (+)-Aphylline, as part of polyfectins (cationic polymer-DNA complexes), has garnered interest in gene therapy. These complexes can condense DNA/RNA into nanostructures for gene delivery, addressing issues associated with viral vectors. Research indicates that polyfectins, including those involving (+)-Aphylline derivatives, may induce apoptosis in various human cell lines, leading to short-term gene transfection. Understanding the mechanisms behind polyfectin toxicity is crucial for improving vector design and safer gene delivery (Hunter, 2006).

- Another study explored the two-stage poly(ethylenimine)-mediated cytotoxicity, relevant to (+)-Aphylline's application in gene transfer/therapy. It showed that both branched and linear PEI could induce membrane damage and initiate apoptosis in various human cell lines. The study delineates the early necrotic-like changes due to compromised membrane integrity and the activation of a mitochondrially mediated apoptotic program. This insight is vital for gene therapy protocols and controlling drug distribution with cationic-based polymer-delivery systems (Moghimi et al., 2005).

2. Environmental and Industrial Applications

- The role of aminopolycarboxylic acids (APCAs), a category that includes derivatives like (+)-Aphylline, in environmental and industrial contexts is significant. These compounds, known for their chelating properties, are used in water treatment to manage the solubility and precipitation of metal ions. Research focusing on APCAs, such as EDTA and nitrilotriacetate, has highlighted their utility in removing metals from contaminated waters and the need for understanding their transport and metabolism in environmental settings (Egli, 2001).

3. Advancements in Corrosion Inhibition

- (+)-Aphylline derivatives have been studied for their inhibition effect on mild steel corrosion in hydrochloric acid, relevant in industrial pickling processes. The synthesis and evaluation of α-aminophosphonates, including those related to (+)-Aphylline, show that they act as effective corrosion inhibitors. The study's experimental and theoretical approaches provide insights into the mechanisms of action and potential applications of these inhibitors in industrial contexts (Gupta et al., 2017).

Eigenschaften

IUPAC Name |

(1R,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMWQSMYVPLYDI-SYQHCUMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)C(=O)N4[C@@H]3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332013 | |

| Record name | Aphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aphylline | |

CAS RN |

577-37-7 | |

| Record name | Aphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-Benzothiazol-2-ylsulfonyl)ethylthio]-4,6-dimethyl-3-pyridinecarbonitrile](/img/structure/B1221164.png)

![(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)

![[5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(1-piperidinyl)methanone](/img/structure/B1221168.png)

![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)

![5-bromo-N-[[(3-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1221175.png)

![2-(1,3-Dioxo-2-isoindolyl)acetic acid [3-acetyl-2-methyl-1-(4-methylphenyl)-5-indolyl] ester](/img/structure/B1221176.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1221182.png)